molecular formula C13H11BrClN3O B2430814 (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034545-00-9

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No.: B2430814
CAS No.: 2034545-00-9
M. Wt: 340.61
InChI Key: XWGUKUVZESENNF-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring attached to a dihydropyrazolo[1,5-a]pyrazinyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The compound, also known as (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transporter 2, is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .

Mode of Action

SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .

Biochemical Pathways

The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .

Pharmacokinetics

These drugs are generally well-absorbed and have good bioavailability .

Result of Action

The primary result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This is achieved by preventing the reabsorption of glucose in the kidneys, allowing more glucose to be excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2-chlorobenzoyl chloride with a suitable pyrazolo[1,5-a]pyrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Uniqueness

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a dihydropyrazolo[1,5-a]pyrazinyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGUKUVZESENNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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